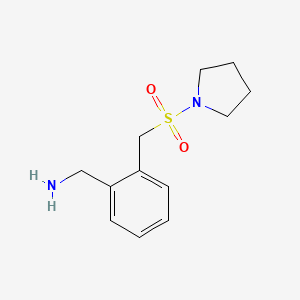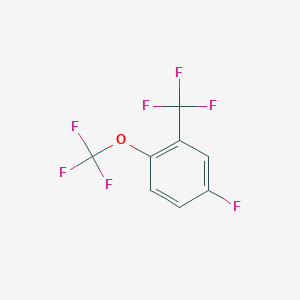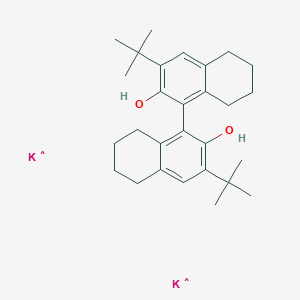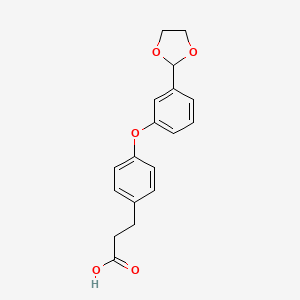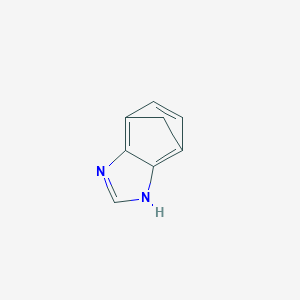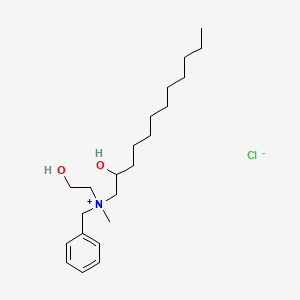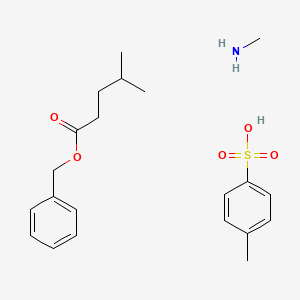
Benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-methylpentanoate, methanamine, and 4-methylbenzenesulfonic acid are three distinct chemical compounds, each with unique properties and applications. Benzyl 4-methylpentanoate is an ester, methanamine is an amine, and 4-methylbenzenesulfonic acid is a sulfonic acid. These compounds are used in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Benzyl 4-methylpentanoate
Synthesis: Benzyl 4-methylpentanoate can be synthesized through the esterification of 4-methylpentanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
-
Methanamine
Reaction Conditions: The reaction is conducted under high pressure and temperature to facilitate the reduction process.
-
4-Methylbenzenesulfonic Acid
Synthesis: 4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene with sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Benzyl 4-methylpentanoate: Industrial production involves large-scale esterification processes with continuous removal of water and purification of the ester product.
Methanamine: Industrial production involves the use of large-scale reactors for the reduction of formaldehyde and ammonium chloride, followed by distillation to purify the methanamine.
4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes with efficient heat management and purification steps to obtain high-purity 4-methylbenzenesulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
-
Benzyl 4-methylpentanoate
Hydrolysis: Under acidic or basic conditions, benzyl 4-methylpentanoate can undergo hydrolysis to yield 4-methylpentanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
-
Methanamine
Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation: Methanamine can be oxidized to formaldehyde and formic acid using oxidizing agents such as potassium permanganate.
-
4-Methylbenzenesulfonic Acid
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, hydrogen gas, nickel catalyst.
Substitution: Alkyl halides, nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Benzyl 4-methylpentanoate: 4-Methylpentanoic acid, benzyl alcohol.
Methanamine: Secondary and tertiary amines, formaldehyde, formic acid.
4-Methylbenzenesulfonic Acid: Sulfonamides, substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Benzyl 4-methylpentanoate: Used as a fragrance ingredient and plasticizer.
Methanamine: Used as a building block in organic synthesis and as a reagent in chemical reactions.
4-Methylbenzenesulfonic Acid: Used as a catalyst in organic synthesis and as a reagent in sulfonation reactions.
Biology
Benzyl 4-methylpentanoate: Studied for its potential use in drug delivery systems.
Methanamine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylbenzenesulfonic Acid: Used in the synthesis of biologically active compounds.
Medicine
Benzyl 4-methylpentanoate: Investigated for its potential therapeutic applications.
Methanamine: Used in the synthesis of drugs such as antihistamines and decongestants.
4-Methylbenzenesulfonic Acid: Used in the synthesis of sulfonamide antibiotics.
Industry
Benzyl 4-methylpentanoate: Used in the manufacture of plastics and as a fragrance ingredient.
Methanamine: Used in the production of resins, dyes, and rubber chemicals.
4-Methylbenzenesulfonic Acid: Used as a catalyst in industrial chemical processes.
Mecanismo De Acción
Benzyl 4-methylpentanoate
Mechanism: Acts as a plasticizer by interacting with polymer chains, increasing their flexibility.
Molecular Targets: Polymer chains in plastics.
Methanamine
Mechanism: Acts as a nucleophile in chemical reactions, attacking electrophilic centers.
Molecular Targets: Electrophilic centers in organic molecules.
4-Methylbenzenesulfonic Acid
Mechanism: Acts as a strong acid, donating protons in chemical reactions.
Molecular Targets: Basic sites in organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-methylpentanoate: Similar compounds include other esters such as ethyl acetate and methyl butanoate.
Methanamine: Similar compounds include other amines such as ethylamine and propylamine.
4-Methylbenzenesulfonic Acid: Similar compounds include other sulfonic acids such as benzenesulfonic acid and toluenesulfonic acid.
Uniqueness
Benzyl 4-methylpentanoate: Unique due to its specific ester structure and applications in fragrances and plastics.
Methanamine: Unique due to its small size and high reactivity as a nucleophile.
4-Methylbenzenesulfonic Acid: Unique due to its strong acidity and use as a catalyst in organic synthesis.
Propiedades
Fórmula molecular |
C21H31NO5S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S.CH5N/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12;1-6-2-4-7(5-3-6)11(8,9)10;1-2/h3-7,11H,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10);2H2,1H3 |
Clave InChI |
AHYWADDPWGRGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CCC(=O)OCC1=CC=CC=C1.CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
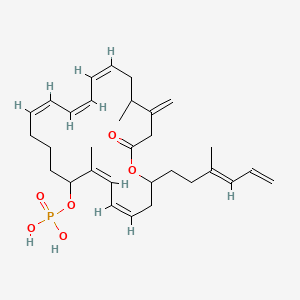
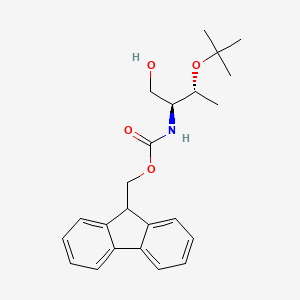
![3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
![4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)

